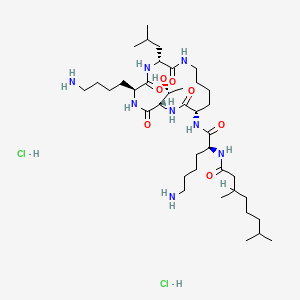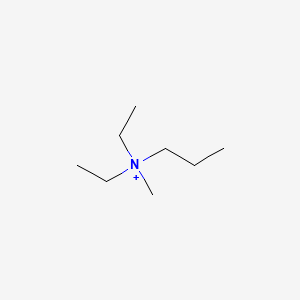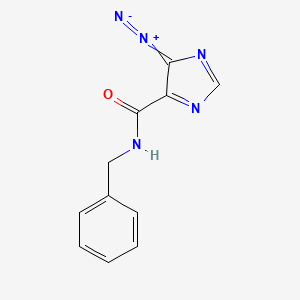
3,7-Bis(diethylamino)-10H-phenoxazine-10-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Bis(diethylamino)-10H-phenoxazine-10-carbonyl chloride is a chemical compound belonging to the phenoxazine family. Phenoxazines are known for their diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy
Vorbereitungsmethoden
The synthesis of 3,7-Bis(diethylamino)-10H-phenoxazine-10-carbonyl chloride involves several steps. One common method includes the reaction of phenoxazine with diethylamine under specific conditions to introduce the diethylamino groups at the 3 and 7 positions. The carbonyl chloride group is then introduced through a subsequent reaction with phosgene or a similar reagent . Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing advanced techniques such as crystallization and purification .
Analyse Chemischer Reaktionen
3,7-Bis(diethylamino)-10H-phenoxazine-10-carbonyl chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in reduced forms of the compound.
Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and solvents like dichloromethane or ethanol. The major products formed depend on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
3,7-Bis(diethylamino)-10H-phenoxazine-10-carbonyl chloride has a wide range of scientific research applications:
Chemistry: It is used as a photoredox catalyst in organic synthesis, aiding in the formation of complex molecules.
Wirkmechanismus
The mechanism of action of 3,7-Bis(diethylamino)-10H-phenoxazine-10-carbonyl chloride involves its interaction with specific molecular targets and pathways. In biological systems, it can intercalate with DNA, disrupting the replication process and leading to cell death. This property is particularly useful in its anticancer and antimalarial applications . The compound’s photoredox properties enable it to participate in electron transfer reactions, making it valuable in catalysis and material science .
Vergleich Mit ähnlichen Verbindungen
3,7-Bis(diethylamino)-10H-phenoxazine-10-carbonyl chloride can be compared with other phenoxazine derivatives such as:
Phenoxazine: The parent compound, used primarily as a dye and pigment.
Actinomycin D: A phenoxazine derivative with strong antitumor properties.
Basic Blue 3: Another phenoxazine derivative with antimalarial activity.
What sets this compound apart is its unique combination of diethylamino and carbonyl chloride groups, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
83531-24-2 |
|---|---|
Molekularformel |
C21H26ClN3O2 |
Molekulargewicht |
387.9 g/mol |
IUPAC-Name |
3,7-bis(diethylamino)phenoxazine-10-carbonyl chloride |
InChI |
InChI=1S/C21H26ClN3O2/c1-5-23(6-2)15-9-11-17-19(13-15)27-20-14-16(24(7-3)8-4)10-12-18(20)25(17)21(22)26/h9-14H,5-8H2,1-4H3 |
InChI-Schlüssel |
IHYXFXBECOCKKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC2=C(C=C1)N(C3=C(O2)C=C(C=C3)N(CC)CC)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Hydroxy-N-(2-methylphenyl)-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14425074.png)
![{[1,4-Dioxo-1,4-bis(pentyloxy)butan-2-YL]sulfanyl}acetic acid](/img/structure/B14425085.png)





![Formamide, N-[(1R,2S)-2-hydroxy-1-methyl-2-phenylethyl]-](/img/structure/B14425118.png)




